molecular formula C9H7Cl2N3 B6360507 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine CAS No. 502132-96-9

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine

Cat. No. B6360507
CAS RN: 502132-96-9
M. Wt: 228.07 g/mol
InChI Key: XSHXVQWCAGNATP-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2,4-dichlorophenyl group suggests the presence of a phenyl ring with two chlorine atoms attached at the 2nd and 4th positions .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine has been studied for its potential applications in a variety of scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential target for drug development. In addition, this compound has been studied for its potential use in the development of new materials, such as polymers, surfactants, and catalysts. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine in laboratory experiments include its relatively low cost and ease of synthesis. In addition, this compound has a wide range of biological effects, making it a useful tool for studying a variety of biological processes. The main limitation of this compound is that its mechanism of action is not yet fully understood.

Future Directions

Future research on 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine could focus on a variety of areas. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological processes. In addition, further research could be conducted to explore the potential use of this compound in the treatment of neurological disorders and other diseases. Finally, research could be conducted to explore the potential use of this compound in the development of new materials, such as polymers, surfactants, and catalysts.

Synthesis Methods

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-dichlorophenylacetyl chloride with 1-hydroxy-5-methylpyrazole. This reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole, the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole-3-carboxylic acid, and the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole-3-sulfonic acid.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHXVQWCAGNATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269713
Record name 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502132-96-9
Record name 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502132-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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